molecular formula C19H18FNO3S B2716587 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1351615-79-6

4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2716587
CAS No.: 1351615-79-6
M. Wt: 359.42
InChI Key: UEHMRHNPGBQCOG-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and cancer research. This compound features a naphthalene ring system linked to a fluorinated and methylated benzenesulfonamide group through a hydroxyethyl bridge, a structural motif found in investigated bioactive molecules . Benzenesulfonamide-based compounds represent a significant class of bioactive molecules with diverse therapeutic potential. Structural analogs have demonstrated potent inhibition of oxidative phosphorylation (OXPHOS), particularly targeting mitochondrial Complex I, a promising strategy for targeting OXPHOS-dependent cancers . The fluorine atom incorporated at the 4-position of the benzene ring is a common modification in drug discovery, frequently employed to enhance metabolic stability, influence electron distribution, and improve binding interactions with biological targets . Furthermore, the naphthalene moiety provides a rigid, hydrophobic scaffold that can facilitate interaction with various enzyme binding pockets. Preliminary research on related compounds suggests potential applications in oncology research , particularly for investigating pancreatic cancer and other malignancies dependent on mitochondrial metabolism . The structural features also suggest potential for exploring its activity against neurological targets , as sulfonamide and hydrazone derivatives are being investigated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative conditions . Researchers can utilize this compound as a chemical tool to probe structure-activity relationships or as a synthetic intermediate for developing more complex target-specific molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should adhere to standard laboratory safety protocols. For comprehensive hazard information, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

4-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-13-11-15(20)9-10-19(13)25(23,24)21-12-18(22)17-8-4-6-14-5-2-3-7-16(14)17/h2-11,18,21-22H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHMRHNPGBQCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-fluoro-2-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the naphthalene moiety: This step involves the reaction of the intermediate with a naphthalene derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide can undergo several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name Key Substituents Molecular Weight (g/mol) Notable Functional Groups
4-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide Fluorine (C4), methyl (C2), naphthalen-1-yl, hydroxyethyl ~399.45 -SO₂NH-, -OH, aromatic fluorine
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Methoxy (C4), methyl (C4), naphthalen-1-yl, chiral center ~445.54 -SO₂NH-, -OCH₃, stereogenic center
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide Hydroxyethyl (dimethyl-substituted), methyl (C4) ~257.34 -SO₂NH-, tertiary alcohol
4-Ethoxy-N-(2-furylmethyl)naphthalene-1-sulfonamide Ethoxy (C4), furylmethyl, naphthalen-1-yl ~357.42 -SO₂NH-, heterocyclic (furan)
Key Observations :

Fluorine vs. Methoxy/Methyl Groups: The fluorine in the target compound increases electronegativity and lipophilicity compared to the methoxy group in or the methyl group in . This may enhance membrane permeability and resistance to oxidative metabolism .

Naphthalen-1-yl vs. Smaller Aromatic Systems :

  • The naphthalen-1-yl group in the target compound provides a larger aromatic surface area than the furylmethyl group in or the 4-methoxyphenyl group in , favoring π-π interactions in hydrophobic binding pockets.

Hydroxyethyl Backbone :

  • The secondary alcohol in the target compound contrasts with the tertiary alcohol in . The lack of dimethyl substitution may improve solubility due to reduced steric shielding of the hydroxyl group .
Table 2: Inferred Properties Based on Structural Features
Property Target Compound (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide
Lipophilicity (LogP) High (fluorine, naphthalene) Moderate (methoxy, naphthalene) Low (tertiary alcohol, methyl)
Hydrogen Bonding Strong (-OH, -SO₂NH-) Moderate (-SO₂NH-, -OCH₃) Strong (-OH, -SO₂NH-)
Conformational Rigidity Moderate (steric hindrance from methyl) High (chiral center, bulky substituents) Low (flexible dimethyl group)
  • The fluorine atom may confer selectivity akin to fluorinated β2-agonists in , which utilize aromatic systems for target engagement.

Biological Activity

4-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₈FNO₂S
  • Molecular Weight : 301.37 g/mol

The presence of the fluorine atom and the naphthalene moiety is significant for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of sulfonamides, including this compound, exhibit notable antimicrobial properties.

Case Studies

  • In Vitro Studies : A study investigating various sulfonamide derivatives found that compounds with naphthalene substitutions showed enhanced activity against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis. The most active compounds demonstrated IC50 values below 10 µg/mL, indicating potent antibacterial properties .
  • Biofilm Inhibition : The compound significantly inhibited biofilm formation by staphylococci at concentrations ranging from 2 × MIC to 4 × MIC. This suggests its potential application in preventing infections associated with medical devices .
Compound IC50 (µg/mL) Activity
4-Fluoro-N-(...<10Antibacterial
Other derivatives8.49 - 62.84Varies

Anticancer Activity

The anticancer potential of this compound has also been explored through various assays.

Research Findings

  • Cell Line Studies : The compound exhibited varying degrees of cytotoxicity against different cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 7.87 to 93.46 µg/mL across different cell lines, with some derivatives showing particularly strong activity .
  • Mechanism of Action : Preliminary investigations suggest that the mechanism may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved.
Cell Line IC50 (µg/mL) Activity
HeLa<10High
MCF-711.20 - 93.46Moderate
SKOV-37.87 - 70.53Variable

Antioxidant Properties

In addition to antimicrobial and anticancer activities, the compound has shown antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

Findings

Antioxidant assays indicated that certain derivatives possess significant free radical scavenging abilities, contributing to their overall therapeutic potential .

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